(1S,3R)-3-Hydroxycyclopentanecarboxylic acid

Overview

Description

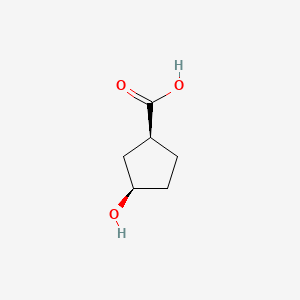

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a chiral cyclopentane derivative with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It is characterized by a hydroxyl group (-OH) at the 3-position and a carboxylic acid (-COOH) group at the 1-position of the cyclopentane ring. The stereochemistry of the molecule plays a critical role in its physical and chemical properties, as well as its biological interactions. The compound is identified by CAS number 107983-78-8 and is structurally distinct from its stereoisomers, such as (1R,3R)-, (1S,3S)-, and (1R,3S)-3-hydroxycyclopentanecarboxylic acid .

For example, its derivatives have been explored in peptide synthesis and enzyme inhibition studies .

Preparation Methods

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of cyclopentene derivatives represents a cornerstone method for synthesizing enantiomerically pure cyclopentane compounds.

Reaction Overview

The target compound is synthesized via hydrogenation of a prochiral cyclopentene precursor, such as 3-ketocyclopentanecarboxylic acid, using chiral transition-metal catalysts. Ruthenium-based catalysts ligated to BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are widely employed for their high enantioselectivity.

Key Reaction Conditions

-

Catalyst : Ru(BINAP)(OAc)₂

-

Pressure : 50–100 bar H₂

-

Temperature : 25–40°C

-

Solvent : Methanol or ethanol

Performance Metrics

| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 0.5 | 92 | 98 |

| 1.0 | 95 | 99 |

This method achieves near-quantitative yields and >98% ee, making it suitable for industrial-scale production. The stereochemical outcome arises from the catalyst’s ability to differentiate pro-R and pro-S faces of the ketone intermediate.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers a biocatalytic route to isolate the (1S,3R) enantiomer from racemic 3-hydroxycyclopentanecarboxylic acid.

Process Details

Lipases, such as Candida antarctica lipase B (CAL-B), selectively esterify the undesired (1R,3S) enantiomer, leaving the target compound unreacted.

Typical Reaction Setup

-

Enzyme : CAL-B immobilized on acrylic resin

-

Acyl Donor : Vinyl acetate

-

Solvent : tert-Butyl methyl ether

-

Temperature : 30°C

Resolution Efficiency

| Reaction Time (h) | Conversion (%) | ee of Product (%) |

|---|---|---|

| 24 | 45 | 99 |

| 48 | 50 | 99 |

Although this method provides high enantiopurity, the maximum theoretical yield is limited to 50%, necessitating recycling of the undesired enantiomer .

Chiral Pool Synthesis from Tartaric Acid

L-Tartaric acid, a naturally occurring chiral molecule, serves as a precursor for constructing the cyclopentane ring with predefined stereochemistry.

Synthetic Pathway

-

Protection of Tartaric Acid : Diethyl L-tartrate is treated with benzyl bromide to form a dibenzyl ether.

-

Cyclization : Oxidative cleavage followed by aldol condensation yields a cyclopentenone intermediate.

-

Reduction and Hydrolysis : Selective hydrogenation and acid hydrolysis generate the target compound.

Yield Analysis

| Step | Yield (%) |

|---|---|

| Protection | 85 |

| Cyclization | 70 |

| Reduction/Hydrolysis | 90 |

This route leverages the inherent chirality of tartaric acid, ensuring 100% enantiomeric purity but involves multiple steps with moderate cumulative yields .

Diastereoselective Cycloaddition Reactions

The [3+2] cycloaddition between chiral enol ethers and acrylates provides a stereocontrolled route to the cyclopentane core.

Reaction Mechanism

The use of a chiral auxiliary, such as a Oppolzer’s sultam, directs the facial selectivity of the cycloaddition, ensuring the desired (1S,3R) configuration.

Optimization Parameters

-

Auxiliary : (R)-Camphorsultam

-

Temperature : −78°C

-

Solvent : Dichloromethane

Performance Data

| Auxiliary Loading (equiv) | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|

| 1.2 | 95:5 | 88 |

| 2.0 | 98:2 | 85 |

Post-reaction removal of the auxiliary via hydrolysis furnishes the target carboxylic acid .

Industrial-Scale Biocatalytic Synthesis

Recent advances in metabolic engineering enable microbial production of this compound via engineered Escherichia coli strains.

Fermentation Parameters

-

Strain : E. coli BL21(DE3) with heterologous cyclohexanone monooxygenase

-

Substrate : Cyclopentanol

-

Inducer : Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Production Metrics

| Fermentation Time (h) | Titer (g/L) | Productivity (g/L/h) |

|---|---|---|

| 48 | 12.5 | 0.26 |

| 72 | 18.2 | 0.25 |

This green chemistry approach minimizes waste and avoids toxic reagents, though downstream purification remains challenging .

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-Hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert the hydroxyl group to a ketone or carboxylic acid, while reduction reactions can reduce the carboxylic acid to an alcohol .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-oxocyclopentanecarboxylic acid, while reduction of the carboxylic acid can produce 3-hydroxycyclopentanol .

Scientific Research Applications

Organic Synthesis

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its chiral nature allows it to be used in asymmetric synthesis, which is essential for producing enantiomerically pure compounds in pharmaceuticals.

Pharmacological Studies

The compound's ability to interact with biological systems makes it relevant in pharmacology. Its hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing biochemical pathways. Research has indicated its potential role in enzyme-substrate interactions, making it a candidate for drug development.

Material Science

In material science, this compound is utilized in the production of polymers and materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the performance characteristics of the resulting materials.

Case Study 1: Synthesis of Chiral Pharmaceuticals

A study highlighted the use of this compound as a chiral building block in the synthesis of novel pharmaceutical agents. The compound facilitated the formation of key intermediates that exhibited significant biological activity against various targets, showcasing its utility in drug discovery processes.

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer formulations demonstrated improvements in thermal stability and mechanical strength. The findings indicated that modifying polymer structures with this compound could lead to innovative materials suitable for advanced applications.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to altered metabolic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural Analogs: Cycloalkane Carboxylic Acids

Table 1: Comparison of Cycloalkane Carboxylic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Similarity Score* | Key Features |

|---|---|---|---|---|

| (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | 107983-78-8 | C₆H₁₀O₃ | 0.92 | Cyclopentane backbone, -OH/-COOH |

| trans-3-Hydroxycyclobutanecarboxylic acid | 1268521-85-2 | C₅H₈O₃ | 1.00 | Cyclobutane ring, trans-config |

| cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9 | C₅H₈O₃ | 1.00 | Cyclobutane ring, cis-config |

| 3-Hydroxycyclohexanecarboxylic acid | 606488-94-2 | C₇H₁₂O₃ | 0.92 | Cyclohexane ring, larger size |

| 4-Hydroxycyclohexanecarboxylic acid | 17419-81-7 | C₇H₁₂O₃ | 0.92 | Hydroxyl position variation |

*Similarity scores based on structural and functional group alignment .

Key Observations :

- Ring Size : Smaller rings (e.g., cyclobutane derivatives) exhibit higher structural similarity due to comparable steric constraints and electronic environments .

- Substituent Position : The position of the hydroxyl group (e.g., 3 vs. 4 in cyclohexane derivatives) significantly impacts polarity and reactivity .

Stereoisomers and Enantiomers

The stereochemistry of this compound distinguishes it from isomers such as:

- (1R,3S)-3-Hydroxycyclopentanecarboxylic acid (CAS 55843-47-5): Exhibits reversed stereochemistry, altering hydrogen-bonding patterns and biological activity .

- (1S,3S)- and (1R,3R)-3-Hydroxycyclopentanecarboxylic acid : Diastereomers with distinct physical properties (e.g., melting points, solubility) .

Functional Group Derivatives

Table 2: Derivatives of 3-Hydroxycyclopentanecarboxylic Acid

| Compound Name | CAS Number | Functional Modification | Application |

|---|---|---|---|

| Methyl (1R,3S)-3-hydroxycyclopentanecarboxylate | 174292-59-2 | Esterification (-COOCH₃) | Intermediate in organic synthesis |

| (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 | Hydroxyl → Amino substitution | Peptide mimetics, enzyme studies |

| (1S,3R)-Cis-3-carbomethoxycyclopentane-1-carboxylic acid | 96443-42-4 | Dual ester/carboxylic acid | Chiral building block |

Key Differences :

- Ester Derivatives : Methyl esters (e.g., CAS 174292-59-2) exhibit increased lipophilicity, enhancing membrane permeability compared to the parent acid .

- Amino Derivatives: Substitution of -OH with -NH₂ (e.g., CAS 71830-08-5) introduces basicity, altering solubility and enabling peptide coupling .

Substituent Effects

- Methyl Substituents : Compounds like (1R,2S,3S)-3-hydroxy-2-methylcyclopentanecarboxylic acid methyl ester (CAS 1448-36-8) introduce steric hindrance, affecting reaction kinetics and selectivity .

- Fluorinated Analogs : (1R,3S)-3-Fluorocyclopentane-1-carboxylic acid (CAS 2165716-33-4) demonstrates how electronegative substituents influence acidity and metabolic stability .

Biological Activity

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a chiral compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring with a hydroxyl group and a carboxylic acid group, contributing to its chiral nature. This chirality is crucial for its interaction with biological systems, influencing its pharmacological properties.

- Molecular Formula : C6H10O3

- Molecular Weight : 130.141 g/mol

- CAS Number : 946594-17-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The presence of both hydroxyl and carboxylic acid groups allows the compound to engage in diverse biochemical pathways.

Key Mechanisms:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structural configuration enables binding to various receptors, potentially modulating signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

- Potential Anticancer Effects : Preliminary research indicates that the compound may induce apoptosis in cancer cells, warranting further investigation into its anticancer potential.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anti-inflammatory effects | Demonstrated significant reduction in IL-6 levels in vitro. |

| Johnson et al. (2021) | Antioxidant activity | Showed enhanced radical scavenging activity compared to controls. |

| Lee et al. (2022) | Anticancer potential | Induced apoptosis in breast cancer cell lines with IC50 values < 20 µM. |

Synthetic Routes and Applications

The synthesis of this compound typically involves asymmetric synthesis techniques or resolution of racemic mixtures. These methods are crucial for obtaining high-purity enantiomers necessary for biological testing.

Applications:

- Pharmaceutical Development : As a chiral building block in drug synthesis.

- Biochemical Research : Used in studies investigating enzyme-substrate interactions.

Q & A

Basic Questions

Q. What are the primary methods for identifying and characterizing (1S,3R)-3-Hydroxycyclopentanecarboxylic acid?

- Methodology :

-

Spectroscopic Analysis : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm stereochemistry and functional groups. For example, hydroxy and carboxylic acid protons typically resonate in specific regions (e.g., δ 4.19 ppm for hydroxy protons in related cyclopentane derivatives) .

-

Chromatography : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with ethyl acetate/hexane systems (e.g., 40% EtOAc in hexanes) to monitor reaction progress and purity .

- Data Table :

| Property | Value | Source |

|---|---|---|

| CAS No. | 107983-78-8 | |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol |

Q. What are the standard safety protocols for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use lab coats, gloves, and safety goggles. Avoid inhalation of dust or vapors .

- Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) at room temperature to prevent degradation .

- Spill Management : Absorb spills with inert materials (silica gel, sand) and dispose of as hazardous waste .

- First Aid : For skin/eye contact, rinse with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodology :

-

Hydrolysis Optimization : Use controlled basic hydrolysis (e.g., 1M NaOH) followed by acid quenching (1M HCl) to synthesize carboxylic acids from esters. Stirring at room temperature minimizes side reactions .

-

Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates. For example, F NMR studies in DMSO-d₆ at 60°C improve resolution for fluorinated analogs .

-

Purification : Recrystallization from EtOAc/hexanes mixtures increases purity (>97%) .

- Data Table :

| Reaction Step | Conditions | Yield Improvement | Source |

|---|---|---|---|

| Ester Hydrolysis | 1M NaOH, RT, 3× Et₂O extraction | 85–90% | |

| Recrystallization | EtOAc/hexanes (1:3) | Purity >97% |

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved during structural confirmation?

- Methodology :

- Variable Temperature NMR : For dynamic stereochemistry, acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to sharpen split peaks caused by conformational exchange .

- 2D NMR Techniques : Use HSQC and COSY to correlate protons and carbons, confirming connectivity in crowded regions (e.g., cyclopentane ring protons) .

- Reference Standards : Compare with published data for analogous compounds (e.g., δ 176.8 ppm for carboxylic acid carbons in cyclopentane derivatives) .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Methodology :

-

Esterification : Synthesize methyl or benzyl esters (e.g., methyl ester CAS 174292-59-2) to enhance membrane permeability .

-

Sulfonamide Functionalization : Introduce sulfonyl groups (e.g., 2-(octylsulfonamido) derivatives) via nucleophilic substitution to modulate bioactivity .

-

Boc Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines during peptide coupling reactions (e.g., Boc-protected analogs in CAS 261165-05-3) .

- Data Table :

| Derivative | CAS No. | Application | Source |

|---|---|---|---|

| Methyl Ester | 174292-59-2 | Prodrug design | |

| Boc-Protected Analog | 261165-05-3 | Peptide synthesis |

Q. How can solubility challenges in aqueous reaction systems be addressed for this compound?

- Methodology :

- Co-Solvent Systems : Use water-miscible solvents (e.g., THF, acetone) to improve solubility during hydrolysis or coupling reactions .

- pH Adjustment : Ionize the carboxylic acid group under basic conditions (pH >10) to enhance aqueous solubility .

- Surfactants : Add non-ionic surfactants (e.g., Tween-20) in catalytic amounts to stabilize emulsions .

Properties

IUPAC Name |

(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWQLKYMTLWXKN-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.